molecular formula C10H11NO2S B1528199 [5-(Aminomethyl)thiophen-2-yl](furan-2-yl)methanol CAS No. 1447967-04-5

[5-(Aminomethyl)thiophen-2-yl](furan-2-yl)methanol

Cat. No.: B1528199
CAS No.: 1447967-04-5
M. Wt: 209.27 g/mol
InChI Key: MVQVEDAFNXUZJD-UHFFFAOYSA-N
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Description

5-(Aminomethyl)thiophen-2-ylmethanol is a heterocyclic compound featuring a thiophene ring substituted with an aminomethyl group and a furan ring linked via a methanol bridge. Its molecular structure combines aromatic thiophene (a sulfur-containing heterocycle) and furan (an oxygen-containing heterocycle), with a hydroxymethyl (-CH₂OH) group bridging the two rings.

Properties

IUPAC Name

[5-(aminomethyl)thiophen-2-yl]-(furan-2-yl)methanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H11NO2S/c11-6-7-3-4-9(14-7)10(12)8-2-1-5-13-8/h1-5,10,12H,6,11H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MVQVEDAFNXUZJD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=COC(=C1)C(C2=CC=C(S2)CN)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H11NO2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

209.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Aminomethylation of Furanmethanol Derivatives

A common approach involves the Mannich reaction, where furfuryl alcohol (furan-2-ylmethanol) undergoes aminomethylation using formaldehyde and an amine source under reflux conditions in ethanol or aprotic solvents.

  • Example: Stirring a mixture of furfuryl alcohol, p-formaldehyde, and a suitable amine hydrochloride (e.g., piperazine hydrochloride) under reflux in ethanol for 12 hours, followed by workup involving alkalization and extraction, yields aminomethyl-substituted furanmethanol derivatives.

Preparation of 5-Dimethylaminomethyl-2-furanmethanol

This intermediate is synthesized by bubbling hydrogen chloride through a pre-cooled solution of bis(dimethylamino)methane and 2-furanmethanol in dichloromethane. The reaction mixture is allowed to warm to room temperature, followed by aqueous workup, basification, extraction, drying, and distillation to isolate the aminomethylated product with boiling points around 92°-96°C at reduced pressure.

Formation of Thiophene Ring with Aminomethyl Substitution

Though direct preparation of 5-(Aminomethyl)thiophen-2-ylmethanol is less explicitly documented, related derivatives such as 5-dimethylaminomethyl-2-furanmethanol are used as intermediates to introduce thiol or thiophene groups. For example, 5-dimethylaminomethyl-2-furanmethanol can be converted under acidic conditions with thiols or cysteamine to yield thio-substituted derivatives, which can be further elaborated into thiophene-containing compounds.

Typical Reaction Conditions and Solvents

Step Reagents/Conditions Solvent Temperature Notes
Aminomethylation (Mannich) Furfuryl alcohol, p-formaldehyde, amine HCl Ethanol Reflux, ~12 hours Followed by alkalization and extraction
Aminomethylation with HCl gas Bis(dimethylamino)methane, 2-furanmethanol Dichloromethane 10°C to room temp Controlled addition of HCl gas
Thiol substitution 5-Dimethylaminomethyl-2-furanmethanol, cysteamine Acetic acid Reflux Yields thio-substituted intermediates
Purification Drying agents (KOH pellets), distillation - Reduced pressure distillation To isolate pure aminomethyl derivatives

Research Findings and Yields

  • The aminomethylation reactions proceed with moderate to good yields, typically isolated by extraction and distillation.
  • The use of acidic conditions (acetic acid or HCl) facilitates the substitution reactions on the furan ring.
  • The intermediates such as 5-dimethylaminomethyl-2-furanmethanol are versatile for further functionalization into thiophene derivatives.
  • Purification by drying with potassium hydroxide pellets and distillation under reduced pressure ensures high purity of the aminomethylated products.

Example Synthesis Protocol (Adapted from Patent Literature)

Step Procedure
1 Bubble hydrogen chloride gas through a cooled (10°C) solution of bis(dimethylamino)methane and 2-furanmethanol in dichloromethane with stirring.
2 Allow the temperature to rise to room temperature and continue stirring until the reaction completes.
3 Add water to the reaction mixture, separate the dichloromethane layer and discard it.
4 Make the aqueous layer basic with 40% aqueous sodium hydroxide under cooling.
5 Extract the basic solution with ethyl acetate, dry the organic layer, and evaporate.
6 Distill the residue under reduced pressure to obtain 5-dimethylaminomethyl-2-furanmethanol.

This intermediate can be further reacted with thiol compounds under reflux in acetic acid to introduce thiophene-like sulfur substituents.

Summary Table of Preparation Steps

Compound Starting Materials Reaction Type Key Conditions Yield / Notes
5-Dimethylaminomethyl-2-furanmethanol 2-Furanmethanol, bis(dimethylamino)methane, HCl gas Aminomethylation DCM solvent, 10°C to RT Distillation b.p. 92°-96°C / 0.2-0.5 mmHg
Thio-substituted derivatives 5-Dimethylaminomethyl-2-furanmethanol, cysteamine Thiol substitution Reflux in acetic acid Intermediate for further synthesis
5-(Aminomethyl)thiophen-2-ylmethanol Derived from above intermediates Condensation / coupling Acidic or aprotic solvent Requires further elaboration

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the hydroxymethyl group, leading to the formation of aldehydes or carboxylic acids.

    Reduction: Reduction reactions can target the aminomethyl group, potentially converting it into a primary amine.

    Substitution: The compound can participate in nucleophilic substitution reactions, especially at the thiophene and furan rings.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Nucleophiles like amines or thiols can be used under basic conditions to facilitate substitution reactions.

Major Products Formed

    Oxidation: Formation of aldehydes or carboxylic acids.

    Reduction: Formation of primary amines.

    Substitution: Formation of various substituted thiophene and furan derivatives.

Scientific Research Applications

Medicinal Chemistry

The compound's structure suggests potential applications in drug discovery. Its dual ring system may contribute to:

  • Antimicrobial Activity : Similar compounds have shown effectiveness against various bacterial strains.
  • Antioxidant Properties : The furan moiety is known for its ability to scavenge free radicals, which could be beneficial in preventing oxidative stress-related diseases.

Biological Interaction Studies

Research involving the interaction of 5-(Aminomethyl)thiophen-2-ylmethanol with biological macromolecules is crucial for understanding its therapeutic viability. Such studies typically focus on:

  • Enzyme Inhibition : Investigating whether the compound can inhibit specific enzymes involved in disease pathways.
  • Receptor Binding : Assessing the binding affinity to various receptors, which may lead to insights into its mechanism of action.

Comparative Analysis with Related Compounds

To better understand the unique properties of 5-(Aminomethyl)thiophen-2-ylmethanol, a comparative analysis with structurally similar compounds can be insightful:

Compound NameStructural FeaturesNotable Activities
5-AminomethylthiopheneThiophene ring with aminomethylAntimicrobial properties
2-FuranylmethanolFuran ring with hydroxymethylAntioxidant effects
4-AminobenzenesulfonamideAromatic amineAntibacterial activity
3-MethylthiopheneMethyl-substituted thiophenePotential neuroprotective effects

This table highlights the diversity within this chemical class and underscores the potential applications of 5-(Aminomethyl)thiophen-2-ylmethanol.

Mechanism of Action

The mechanism of action of 5-(Aminomethyl)thiophen-2-ylmethanol involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity. This interaction can modulate various biochemical pathways, leading to its observed effects. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogues

The table below compares key structural and functional features of 5-(Aminomethyl)thiophen-2-ylmethanol with similar compounds:

Compound Name Molecular Formula Key Structural Features Biological/Functional Notes Source Evidence
5-(Aminomethyl)thiophen-2-ylmethanol C₁₀H₁₁NO₂S (inferred) Thiophene (S-heterocycle) + furan (O-heterocycle); aminomethyl (-CH₂NH₂) on thiophene Potential bioactivity via NH₂ and OH groups; structural rigidity from aromatic rings N/A (Target)
[5-(4-Aminophenyl)furan-2-yl]methanol C₁₁H₁₁NO₂ Furan with 4-aminophenyl substituent; hydroxymethyl (-CH₂OH) Polar due to -NH₂ and -OH; possible applications in drug intermediates
[5-(4-Amino-2-methylphenyl)furan-2-yl]methanol C₁₂H₁₃NO₂ Furan with 4-amino-2-methylphenyl group; hydroxymethyl Enhanced lipophilicity from methyl group; potential antimicrobial activity
RITA (NSC 652287) C₁₃H₁₂O₃S₂ Complex structure: thiophene-furan-thiophene core with hydroxymethyl groups Antitumor agent via DNA cross-linking; higher molecular complexity
[5-(Aminomethyl)furan-2-yl]methanol C₆H₉NO₂ Simplified structure: aminomethyl directly on furan High polarity; limited aromatic stabilization compared to thiophene
[5-(4-Methoxyphenyl)thiophen-2-yl]methanamine C₁₂H₁₃NOS Thiophene with 4-methoxyphenyl substituent; methanamine (-CH₂NH₂) Electron-donating methoxy group alters reactivity vs. -NH₂

Key Differences and Implications

Heterocycle Composition: The target compound’s combination of thiophene (aromatic, sulfur-driven π-electron density) and furan (oxygen-driven polarity) creates a unique electronic profile. RITA incorporates multiple thiophene and furan rings, enhancing DNA-binding capacity but increasing synthetic complexity.

Substituent Effects: The aminomethyl group on the thiophene ring in the target compound provides a primary amine (-NH₂), enabling hydrogen bonding and protonation at physiological pH. This contrasts with [5-(4-Methoxyphenyl)thiophen-2-yl]methanamine , where the methoxy (-OCH₃) group is electron-donating but less reactive in acid-base interactions. Hydroxymethyl (-CH₂OH) vs.

Biological Activity: RITA’s antitumor activity is attributed to DNA cross-linking via its extended conjugated system . The target compound’s simpler structure may limit DNA interaction but could optimize selectivity for other targets (e.g., enzymes).

Synthetic Accessibility: The target compound likely requires multi-step synthesis (e.g., coupling of thiophene and furan aldehydes followed by reductive amination), similar to methodologies in . In contrast, [5-(Aminomethyl)furan-2-yl]methanol is synthesized via simpler reductions.

Biological Activity

The compound 5-(Aminomethyl)thiophen-2-ylmethanol, also known as 5-(((thiophen-2-ylmethyl)amino)methyl)furan-2-yl)methanol, is a complex organic molecule that integrates both thiophene and furan moieties. Its unique structural features suggest potential applications in medicinal chemistry, particularly in the development of therapeutic agents. This article reviews the biological activity of this compound, focusing on its mechanisms of action, interactions with biological targets, and preliminary studies highlighting its pharmacological potential.

Chemical Structure and Properties

The molecular formula of 5-(Aminomethyl)thiophen-2-ylmethanol indicates the presence of carbon (C), hydrogen (H), nitrogen (N), oxygen (O), and sulfur (S). The compound's structure can be summarized as follows:

Property Details
Molecular Weight209.26 g/mol
Purity>95%
Structural FeaturesFuran ring, thiophene moiety

Synthesis

The synthesis of 5-(Aminomethyl)thiophen-2-ylmethanol involves several key reactions, including amination and hydroxymethylation processes. Techniques such as thin-layer chromatography (TLC) and NMR spectroscopy are employed to monitor product formation and ensure purity throughout the synthesis process.

Preliminary studies have indicated that 5-(Aminomethyl)thiophen-2-ylmethanol exhibits significant biological activity through interactions with key enzymes involved in cellular processes. Notably, it has shown potential interactions with:

  • Caspase-3 : An enzyme critical for apoptosis.
  • Topoisomerase II α/β : Involved in DNA replication.

These interactions suggest that the compound may play a role in regulating cell death and DNA integrity, making it a candidate for further investigation in cancer therapeutics.

Pharmacological Potential

Research has highlighted several areas where 5-(Aminomethyl)thiophen-2-ylmethanol could exhibit pharmacological effects:

  • Antitumor Activity : Initial findings suggest that the compound may inhibit tumor growth by inducing apoptosis through caspase activation.
  • Anti-inflammatory Effects : The compound's structural characteristics may allow it to modulate inflammatory pathways, although specific studies are needed to confirm this effect.

Comparative Analysis with Similar Compounds

To contextualize the biological activity of 5-(Aminomethyl)thiophen-2-ylmethanol, a comparison with structurally similar compounds is beneficial:

Compound Name Structural Features Unique Aspects
2-chloro-3-((2-thienylethyl) amino)-1,4-naphthoquinoneContains a thienyl groupAdditional methylene group compared to the title compound
2-bromo-3-((2-thienylmethyl) amino)-1,4-naphthoquinoneBromine substituent instead of chlorineSimilar core structure but different halogen
2-chloro-3-((2-furylmethyl) amino)-1,4-naphthoquinoneFuran ring instead of thiopheneHighlights diversity of heterocycles

This table illustrates how 5-(Aminomethyl)thiophen-2-ylmethanol stands out due to its specific substitution patterns and potential biological activities that may differ from those of similar compounds .

Case Studies and Research Findings

Recent studies have focused on elucidating the structure–activity relationship (SAR) of related compounds. For example, research on various derivatives has shown that modifications can significantly alter their potency against specific biological targets. The findings emphasize the importance of structural diversity in optimizing therapeutic effects .

Q & A

Q. Why do similar compounds exhibit opposing solubility trends in polar solvents?

  • Answer :
  • Functional Group Impact : Methanol (–OH) enhances solubility, but aromatic stacking (thiophene-furan) promotes aggregation.
  • Case Study : [5-(3-Chlorophenyl)furan-2-yl]methanol has 2× higher solubility in DMSO than the aminomethyl analog due to reduced H-bond donor capacity .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
[5-(Aminomethyl)thiophen-2-yl](furan-2-yl)methanol
Reactant of Route 2
Reactant of Route 2
[5-(Aminomethyl)thiophen-2-yl](furan-2-yl)methanol

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